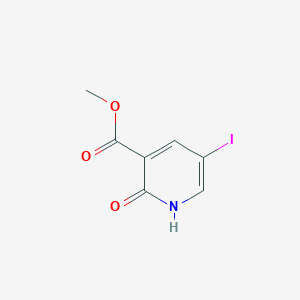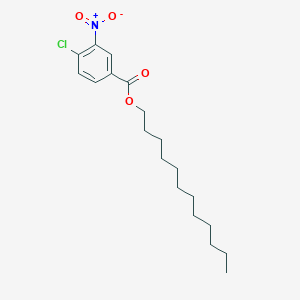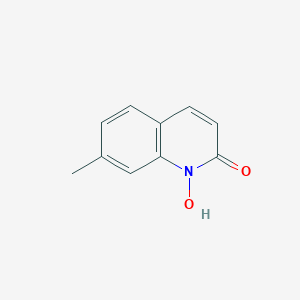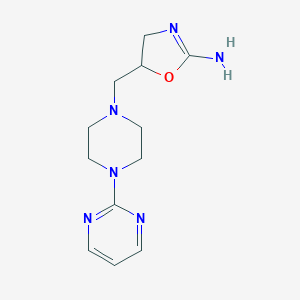
4,5-Dihydro-5-((4-(2-pyrimidinyl)-1-piperazinyl)methyl)-2-oxazolamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Dihydro-5-((4-(2-pyrimidinyl)-1-piperazinyl)methyl)-2-oxazolamine, also known as CP-154,526, is a selective antagonist of the corticotropin-releasing factor receptor (CRF_1). It has been extensively studied for its potential therapeutic applications in various diseases, including anxiety, depression, addiction, and stress-related disorders.
Mechanism Of Action
4,5-Dihydro-5-((4-(2-pyrimidinyl)-1-piperazinyl)methyl)-2-oxazolamine is a selective antagonist of the CRF_1 receptor. The CRF_1 receptor is a G protein-coupled receptor that is widely distributed in the brain and plays a key role in the stress response. 4,5-Dihydro-5-((4-(2-pyrimidinyl)-1-piperazinyl)methyl)-2-oxazolamine binds to the CRF_1 receptor and blocks the binding of CRF, which is a neuropeptide that is released in response to stress. By blocking the CRF_1 receptor, 4,5-Dihydro-5-((4-(2-pyrimidinyl)-1-piperazinyl)methyl)-2-oxazolamine reduces the stress response and has anxiolytic and antidepressant effects.
Biochemical And Physiological Effects
4,5-Dihydro-5-((4-(2-pyrimidinyl)-1-piperazinyl)methyl)-2-oxazolamine has been shown to have anxiolytic and antidepressant effects in preclinical studies. It has also been studied for its potential in treating addiction and stress-related disorders such as PTSD. In addition to its effects on behavior, 4,5-Dihydro-5-((4-(2-pyrimidinyl)-1-piperazinyl)methyl)-2-oxazolamine has been shown to have effects on various physiological systems, including the immune system, the cardiovascular system, and the hypothalamic-pituitary-adrenal (HPA) axis.
Advantages And Limitations For Lab Experiments
One advantage of 4,5-Dihydro-5-((4-(2-pyrimidinyl)-1-piperazinyl)methyl)-2-oxazolamine is its selectivity for the CRF_1 receptor. This allows for more precise targeting of the stress response system. However, one limitation of 4,5-Dihydro-5-((4-(2-pyrimidinyl)-1-piperazinyl)methyl)-2-oxazolamine is its poor solubility, which can make it difficult to administer in some experimental settings. Additionally, its effects may vary depending on the dose and route of administration.
Future Directions
There are several potential future directions for research on 4,5-Dihydro-5-((4-(2-pyrimidinyl)-1-piperazinyl)methyl)-2-oxazolamine. One area of interest is its potential in treating addiction and stress-related disorders such as PTSD. Additionally, further research is needed to fully understand its effects on various physiological systems, including the immune system and the cardiovascular system. Finally, there is a need for the development of more soluble analogs of 4,5-Dihydro-5-((4-(2-pyrimidinyl)-1-piperazinyl)methyl)-2-oxazolamine to improve its bioavailability and facilitate its use in experimental settings.
Conclusion
4,5-Dihydro-5-((4-(2-pyrimidinyl)-1-piperazinyl)methyl)-2-oxazolamine is a selective antagonist of the CRF_1 receptor that has been extensively studied for its potential therapeutic applications in various diseases. It has anxiolytic and antidepressant effects and has been studied for its potential in treating addiction and stress-related disorders such as PTSD. While it has some limitations, including poor solubility, it holds promise for future research and development.
Synthesis Methods
4,5-Dihydro-5-((4-(2-pyrimidinyl)-1-piperazinyl)methyl)-2-oxazolamine is a synthetic compound that can be prepared by various methods. One of the most common methods involves the reaction of 2-chloro-4,5-dihydrooxazole with 4-(2-pyrimidinyl)-1-piperazine carboxaldehyde in the presence of a base such as potassium carbonate. The resulting product is then purified by column chromatography to obtain 4,5-Dihydro-5-((4-(2-pyrimidinyl)-1-piperazinyl)methyl)-2-oxazolamine with high purity.
Scientific Research Applications
4,5-Dihydro-5-((4-(2-pyrimidinyl)-1-piperazinyl)methyl)-2-oxazolamine has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anxiolytic and antidepressant effects in preclinical studies. Additionally, it has been studied for its potential in treating addiction and stress-related disorders such as post-traumatic stress disorder (PTSD).
properties
CAS RN |
120182-20-9 |
|---|---|
Product Name |
4,5-Dihydro-5-((4-(2-pyrimidinyl)-1-piperazinyl)methyl)-2-oxazolamine |
Molecular Formula |
C12H18N6O |
Molecular Weight |
262.31 g/mol |
IUPAC Name |
5-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]-4,5-dihydro-1,3-oxazol-2-amine |
InChI |
InChI=1S/C12H18N6O/c13-11-16-8-10(19-11)9-17-4-6-18(7-5-17)12-14-2-1-3-15-12/h1-3,10H,4-9H2,(H2,13,16) |
InChI Key |
CFFBLPKCMVYPLU-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CC2CN=C(O2)N)C3=NC=CC=N3 |
Canonical SMILES |
C1CN(CCN1CC2CN=C(O2)N)C3=NC=CC=N3 |
Other CAS RN |
127908-95-6 |
synonyms |
5-(1-(2-pyrimidyl)-4-piperazino)methyl-2-amino-2-oxazoline Cor 32-86 COR 3286 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



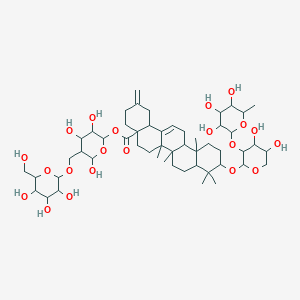
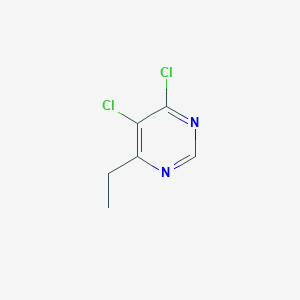
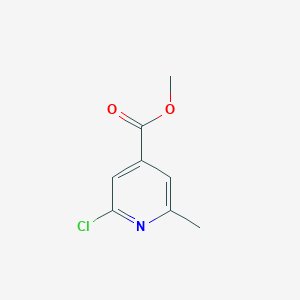
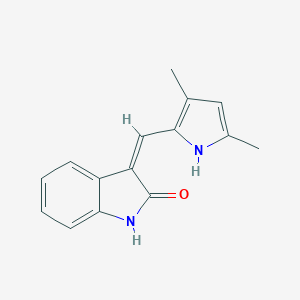
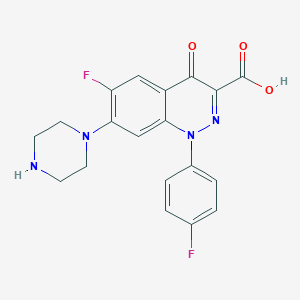
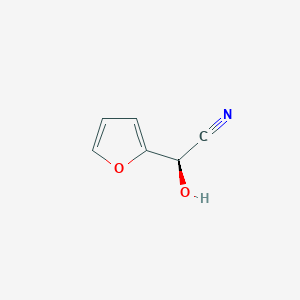
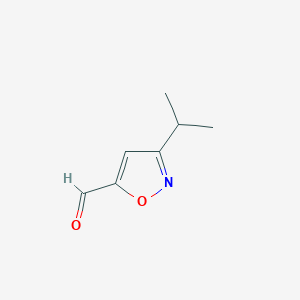

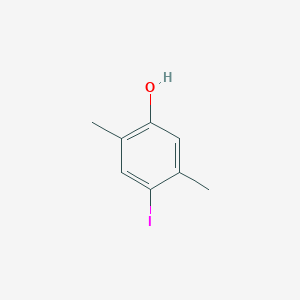
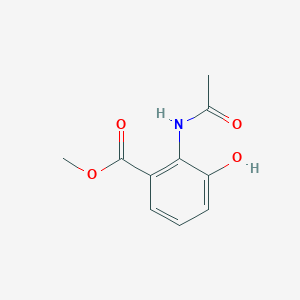
![Bicyclo[2.2.1]heptan-1-yl 2-methylprop-2-enoate](/img/structure/B50672.png)
